Roxatidine Hemioxalate

Description

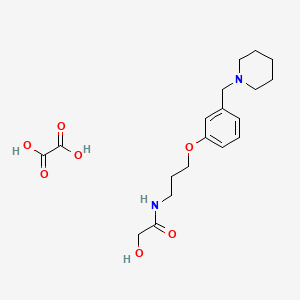

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDQKICJPUSODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718667 | |

| Record name | Oxalic acid--2-hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110925-92-3 | |

| Record name | Oxalic acid--2-hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)acetamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Roxatidine Hemioxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxatidine, the active metabolite of roxatidine hemioxalate, is a second-generation histamine H2 receptor antagonist. Its primary mechanism of action involves the competitive and reversible inhibition of histamine binding to H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion. Beyond this principal function, in vitro studies have elucidated a multifaceted pharmacological profile for roxatidine, encompassing cytoprotective and anti-inflammatory effects. This technical guide provides a comprehensive overview of the in vitro mechanism of action of roxatidine, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: Histamine H2 Receptor Antagonism

Roxatidine's primary therapeutic effect stems from its activity as a competitive antagonist at the histamine H2 receptor.[1] By binding to H2 receptors on the basolateral membrane of gastric parietal cells, roxatidine blocks the binding of histamine, a key secretagogue for gastric acid. This action disrupts the downstream signaling cascade that leads to the activation of the H+/K+-ATPase proton pump and subsequent acid secretion.[1]

Inhibition of Adenylyl Cyclase and cAMP Production

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1] Roxatidine competitively inhibits this process. In vitro studies using isolated guinea-pig parietal cells have demonstrated that roxatidine causes a concentration-dependent inhibition of histamine-stimulated adenylyl cyclase activity.[2] This results in a rightward shift of the histamine concentration-response curve, characteristic of competitive antagonism.[2]

Quantitative Analysis of H2 Receptor Antagonism

The potency of roxatidine as an H2 receptor antagonist has been quantified in functional in vitro assays. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the original response, is a key metric.

| Parameter | Value | Cell/Tissue Preparation | Assay Type | Reference |

| pA2 (Roxatidine) | 7.14 ± 0.04 | Isolated and enriched guinea-pig parietal cells | Adenylyl Cyclase Inhibition | [2] |

| pA2 (Roxatidine Acetate) | 6.85 ± 0.86 | Isolated and enriched guinea-pig parietal cells | Adenylyl Cyclase Inhibition | [2] |

| pA2 (Ranitidine) | 6.92 ± 0.01 | Isolated and enriched guinea-pig parietal cells | Adenylyl Cyclase Inhibition | [2] |

| pA2 (Roxatidine) | 7.03 ± 0.02 | Isolated guinea-pig parietal cells | 14C-Aminopyrine Accumulation | [2] |

| pA2 (Roxatidine Acetate) | 7.15 ± 0.09 | Isolated guinea-pig parietal cells | 14C-Aminopyrine Accumulation | [2] |

| pA2 (Ranitidine) | 6.83 ± 0.10 | Isolated guinea-pig parietal cells | 14C-Aminopyrine Accumulation | [2] |

Table 1: Quantitative data on the H2 receptor antagonist activity of roxatidine and its prodrug, roxatidine acetate, in comparison to ranitidine.

Figure 1: Signaling pathway of histamine H2 receptor activation and its inhibition by roxatidine.

Cytoprotective Mechanisms

Beyond its antisecretory effects, roxatidine exhibits direct cytoprotective properties on the gastric mucosa.

Stimulation of Mucus Secretion and Synthesis

In vitro studies using cultured rabbit gastric mucosal cells have shown that roxatidine, unlike other H2 antagonists like cimetidine, ranitidine, and famotidine, dose-dependently increases both the secretion and synthesis of mucus.[3] This effect is independent of prostaglandins and nitric oxide pathways.[3] The stimulation of mucus synthesis is observed to be maximal after 4 hours of exposure to roxatidine, with maximal secretion occurring after 8 hours.[3]

Enhancement of Gastric Mucosal Cell Proliferation

Roxatidine has been demonstrated to dose-dependently enhance the proliferation of human gastric mucosal cells (MKN 28 cell line) in vitro.[4] This proliferative effect, assessed by [3H]thymidine uptake and cell counts, is independent of its acid-inhibiting action and is not associated with an increase in the mRNA expression of TGF-alpha or EGFR.[4]

Figure 2: Cytoprotective actions of roxatidine observed in vitro.

Anti-inflammatory Properties

Roxatidine has demonstrated significant anti-inflammatory effects in various in vitro models, independent of its H2 receptor antagonism.

Inhibition of NF-κB and p38 MAPK Signaling Pathways

In vitro studies using human mast cells (HMC-1) and macrophages (RAW 264.7) have shown that roxatidine suppresses the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[5][6] This inhibitory effect is mediated through the suppression of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[5][7][8] Roxatidine has been shown to inhibit the nuclear translocation of NF-κB and the phosphorylation of key components in the p38 MAPK pathway.[5][7]

| Cell Line | Stimulus | Effect of Roxatidine (Concentration) | Inhibited Mediators/Pathways | Reference |

| Human Mast Cells-1 (HMC-1) | PMACI | Suppression of cytokine production (6.25-25 µM) | TNF-α, IL-6, IL-1β, NF-κB, p38 MAPK | [5][6] |

| RAW 264.7 Macrophages | LPS | Inhibition of inflammatory mediators (40-120 µM) | PGE2, NO, Histamine, COX-2, iNOS, HDC, NF-κB, p38 MAPK | [9] |

Table 2: Summary of the in vitro anti-inflammatory effects of roxatidine.

Figure 3: Anti-inflammatory signaling pathways inhibited by roxatidine.

Experimental Protocols

Histamine H2 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki or IC50) of roxatidine for the histamine H2 receptor.

Materials:

-

Membrane preparation from cells expressing histamine H2 receptors (e.g., CHO or HEK293 cells)

-

Radioligand: [3H]-Tiotidine or [125I]-Aminopotentidine

-

Unlabeled roxatidine

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled roxatidine in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled H2 antagonist) from total binding.

-

Plot the percentage of specific binding against the logarithm of the roxatidine concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Figure 4: Experimental workflow for a radioligand binding assay.

In Vitro Gastric Acid Secretion Assay ([14C]-Aminopyrine Uptake)

Objective: To assess the inhibitory effect of roxatidine on histamine-stimulated acid secretion in isolated parietal cells.

Materials:

-

Isolated and enriched parietal cells

-

[14C]-Aminopyrine

-

Histamine

-

Roxatidine

-

Scintillation cocktail and counter

Procedure:

-

Pre-incubate isolated parietal cells with varying concentrations of roxatidine.

-

Stimulate the cells with histamine in the presence of [14C]-aminopyrine.

-

After an incubation period, separate the cells from the medium by centrifugation.

-

Lyse the cells and measure the radioactivity of the cell lysate using a scintillation counter.

-

The accumulation of [14C]-aminopyrine within the cells is an index of acid secretion.

-

Determine the concentration-dependent inhibition of aminopyrine uptake by roxatidine.

Mucus Secretion and Synthesis Assay ([3H]-Glucosamine Labeling)

Objective: To quantify the effect of roxatidine on mucus secretion and synthesis.

Materials:

-

Cultured gastric mucosal cells

-

[3H]-Glucosamine

-

Roxatidine

-

Scintillation cocktail and counter

Procedure:

-

Culture gastric mucosal cells to confluence.

-

Incubate the cells with [3H]-glucosamine in the presence of varying concentrations of roxatidine for a defined period (e.g., 8 hours).[3]

-

To measure mucus secretion, collect the culture medium and measure its radioactivity.

-

To measure mucus synthesis, lyse the cells and measure the radioactivity of the cell lysate.

-

Quantify the dose-dependent effect of roxatidine on [3H]-glucosamine incorporation into secreted and intracellular mucus.

Conclusion

The in vitro mechanism of action of this compound is multifaceted. While its primary therapeutic utility is derived from potent and competitive histamine H2 receptor antagonism, leading to the inhibition of gastric acid secretion, it also possesses significant cytoprotective and anti-inflammatory properties. The stimulation of gastric mucus production, enhancement of mucosal cell proliferation, and inhibition of pro-inflammatory signaling pathways contribute to its overall pharmacological profile. This in-depth technical guide provides a foundation for further investigation into the diverse mechanisms of roxatidine and for the development of novel therapeutic strategies targeting these pathways.

References

- 1. Roxatidine, Second generation histamine H2 receptor antagonist | PDF [slideshare.net]

- 2. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A histamine H2 receptor antagonist, roxatidine, stimulates mucus secretion and synthesis by cultured rabbit gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine H2-receptor antagonists stimulate proliferation but not migration of human gastric mucosal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation [ouci.dntb.gov.ua]

- 6. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roxatidine inhibits fibrosis by inhibiting NF‑κB and MAPK signaling in macrophages sensing breast implant surface materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of Roxatidine Hemioxalate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Roxatidine Hemioxalate, a histamine H₂ receptor antagonist. The document details the multi-step chemical synthesis, purification methodologies, and analytical characterization necessary for obtaining high-purity this compound for research and development purposes.

Introduction

Roxatidine is a specific and competitive histamine H₂ receptor antagonist. It is the active metabolite of Roxatidine Acetate, a pro-drug form that enhances oral absorption.[1][2] Upon administration, Roxatidine Acetate is rapidly hydrolyzed by esterases in the small intestine, plasma, and liver to yield Roxatidine.[1] Roxatidine effectively suppresses gastric acid secretion and is used in the treatment of peptic ulcers and related gastrointestinal disorders.[3][4] For research purposes, the stable hemioxalate salt of Roxatidine is often preferred. This guide outlines a robust laboratory-scale synthesis and purification procedure for this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of the precursor, Roxatidine Acetate. This is followed by the hydrolysis of the acetate group to yield Roxatidine, which is then converted to its hemioxalate salt.

Synthesis of Roxatidine Acetate

The synthesis of Roxatidine Acetate typically starts from m-hydroxybenzaldehyde and piperidine. A common synthetic route is outlined below.

Reaction Scheme:

Caption: Synthetic pathway for Roxatidine Acetate.

Experimental Protocol:

A detailed protocol for the synthesis of Roxatidine Acetate hydrochloride is described in Chinese patent CN102993121A.[5] The overall yield reported is 68%.[5]

Hydrolysis of Roxatidine Acetate to Roxatidine

The conversion of Roxatidine Acetate to Roxatidine is achieved through alkaline hydrolysis, which cleaves the acetate ester bond to yield the corresponding alcohol.

Reaction Scheme:

Caption: Hydrolysis of Roxatidine Acetate to Roxatidine.

Experimental Protocol:

A general procedure for the alkaline hydrolysis of an ester can be adapted for this step.[1][6]

-

Dissolution: Dissolve Roxatidine Acetate in a suitable solvent, such as methanol or ethanol.

-

Hydrolysis: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, to the solution. The reaction mixture is typically heated under reflux to ensure complete hydrolysis.[6]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: After completion, the reaction mixture is cooled, and the organic solvent is removed under reduced pressure. The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the Roxatidine free base. The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated to yield crude Roxatidine.

Formation of this compound

The final step involves the formation of the hemioxalate salt by reacting the Roxatidine free base with oxalic acid.

Reaction Scheme:

Caption: Formation of this compound salt.

Experimental Protocol:

A general procedure for the formation of an amine oxalate salt can be followed.[7][8]

-

Dissolution: Dissolve the crude Roxatidine free base in a suitable solvent, such as isopropanol or acetone.[7][9]

-

Salt Formation: In a separate flask, dissolve a stoichiometric amount of oxalic acid (0.5 equivalents per equivalent of Roxatidine) in the same solvent. Slowly add the oxalic acid solution to the Roxatidine solution with stirring.

-

Precipitation: The this compound salt should precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.

-

Isolation: The precipitate is collected by vacuum filtration, washed with a small amount of cold solvent to remove any soluble impurities, and then dried under vacuum.

Purification of this compound

The crude this compound can be further purified by recrystallization to obtain a high-purity product suitable for research applications.

Experimental Protocol:

A general recrystallization procedure is as follows:

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of isopropanol and diethyl ether has been reported to be effective for the recrystallization of amine oxalate salts.[7]

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

-

Hot Filtration (Optional): If any insoluble impurities are present, the hot solution should be filtered through a pre-heated funnel to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to a constant weight.

Data Presentation

Table 1: Physicochemical Properties of Roxatidine and its Salts

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| Roxatidine | C₁₇H₂₆N₂O₃ | 306.41 | 78273-80-0 | - |

| Roxatidine Acetate | C₁₉H₂₈N₂O₄ | 348.44 | 78628-28-1 | Solid |

| This compound | C₁₇H₂₆N₂O₃ · 0.5C₂H₂O₄ | 351.42 | 110925-92-3 | White to Off-White Solid[10] |

Table 2: Analytical Data for Roxatidine Purity Assessment by HPLC

| Parameter | Condition |

| Chromatographic System | |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 20 mM KH₂PO₄ (pH 7.0) : Acetonitrile (5:1, v/v)[7] |

| Flow Rate | 1.0 mL/min |

| Detection | |

| Wavelength | 272 nm |

| Quantification | |

| Linearity Range | 5 - 1000 ng/mL[7] |

| Lower Limit of Quantitation (LLOQ) | 5 ng/mL[7] |

| Recovery | > 87%[7] |

Potential Impurities

During the synthesis of Roxatidine, several process-related and degradation impurities can be formed. These include deacetylated roxatidine, oxidative N-oxide derivatives, and other byproducts from side reactions.[7] It is crucial to monitor and control these impurities to ensure the quality of the final product.

Experimental Workflows

Diagram 1: Overall Workflow for Synthesis and Purification

Caption: Overall workflow from synthesis to purified product.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound for research purposes. By following the outlined procedures and utilizing the specified analytical methods, researchers can obtain a high-purity compound essential for accurate and reproducible scientific investigation. Adherence to good laboratory practices and safety precautions is paramount throughout all stages of the synthesis and purification process.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN102993121A - Synthetic method for preparing roxatidine acetate hydrochloride with high purity - Google Patents [patents.google.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. US2857424A - Preparation of oxalic acid salts of phenylene diamines - Google Patents [patents.google.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

In-Depth Technical Guide to Roxatidine Hemioxalate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Roxatidine Hemioxalate. It is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.

Chemical and Physical Properties

This compound is the hemioxalate salt of Roxatidine, a second-generation histamine H2-receptor antagonist. Roxatidine itself is the active metabolite of Roxatidine Acetate.[1] The hemioxalate form enhances the stability and bioavailability of the active pharmaceutical ingredient.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-hydroxy-N-(3-(3-(piperidin-1-ylmethyl)phenoxy)propyl)acetamide, oxalate (2:1) | [2] |

| CAS Number | 110925-92-3 | [3] |

| Molecular Formula | C₁₉H₂₈N₂O₇ | [4] |

| Molecular Weight | 396.4 g/mol | [4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 59-60 °C (for Roxatidine free base) | [5] |

| Solubility | Soluble in DMSO (up to 25 mg/ml, for Roxatidine free base) | [5] |

| logP (Roxatidine) | 1.5 (Computed) | [6] |

| pKa (Roxatidine) | 13.34 ± 0.10 (Predicted) | [5] |

Chemical Structure

Roxatidine possesses a core structure featuring a piperidinylmethylphenoxypropyl group attached to a hydroxyacetamide moiety. The hemioxalate salt is formed by the reaction of two molecules of roxatidine with one molecule of oxalic acid.

Chemical Structure of Roxatidine

Chemical Structure of Oxalic Acid

Synthesis

The synthesis of this compound involves the initial synthesis of the roxatidine free base, followed by salt formation with oxalic acid. The synthesis of roxatidine typically proceeds as follows:

-

Reductive Amination: Reaction of 3-hydroxybenzaldehyde with piperidine to form 3-(piperidin-1-ylmethyl)phenol.[1]

-

Williamson Ether Synthesis: The resulting phenol is reacted with a suitable 3-carbon aminopropyl synthon.

-

Amide Formation: The primary amine is then acylated to introduce the hydroxyacetamide group, yielding roxatidine.[1]

-

Salt Formation: Roxatidine free base is then reacted with oxalic acid in a 2:1 molar ratio in a suitable solvent to precipitate this compound.

Experimental Workflow for Roxatidine Synthesis

Caption: Synthesis of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the quantification of roxatidine in various matrices.

Table 2: HPLC Method Parameters for Roxatidine Analysis

| Parameter | Condition |

| Column | Information not available |

| Mobile Phase | Information not available |

| Flow Rate | Information not available |

| Detection | Information not available |

| Injection Volume | Information not available |

| Run Time | Information not available |

Experimental Protocol for HPLC Analysis:

-

Standard and Sample Preparation: Prepare standard solutions of roxatidine and sample solutions by dissolving in the mobile phase.

-

Chromatographic Conditions: Set up the HPLC system with the specified column, mobile phase, flow rate, and detector wavelength.

-

Injection and Data Acquisition: Inject the prepared solutions and record the chromatograms.

-

Quantification: Determine the concentration of roxatidine in the samples by comparing the peak areas with those of the standard solutions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and specific method for the determination of roxatidine.

Table 3: LC-MS Method Parameters for Roxatidine Analysis

| Parameter | Condition |

| Chromatography | Information not available |

| Mass Spectrometry | Information not available |

Experimental Protocol for LC-MS Analysis:

-

Sample Preparation: Extract roxatidine from the matrix using a suitable solvent.

-

LC Separation: Separate the analyte from other components using the specified LC conditions.

-

MS Detection: Detect and quantify roxatidine using the specified mass spectrometer settings.

Mechanism of Action and Signaling Pathways

Roxatidine is a competitive antagonist of the histamine H2 receptor, which is primarily located on the parietal cells of the gastric mucosa. By blocking this receptor, roxatidine inhibits the secretion of gastric acid.

Histamine H2 Receptor Signaling Pathway

Histamine, upon binding to the H2 receptor, activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates the H+/K+-ATPase proton pump, leading to gastric acid secretion.[7][8] Roxatidine competitively blocks the binding of histamine to the H2 receptor, thereby inhibiting this entire pathway.

Histamine H2 Receptor Signaling Pathway

Caption: Inhibition of Gastric Acid Secretion by Roxatidine.

Anti-inflammatory Effects via NF-κB and p38 MAPK Pathways

Recent studies have indicated that roxatidine also possesses anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[9][10][11][12] These pathways are crucial in the inflammatory response, and their inhibition by roxatidine contributes to its therapeutic effects beyond acid suppression.

Inhibition of NF-κB and p38 MAPK Pathways by Roxatidine

Caption: Anti-inflammatory Mechanism of Roxatidine.

Spectral Data

Table 4: Predicted Spectral Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenoxy ring, aliphatic protons of the piperidine and propyl chains, and the methylene protons of the hydroxyacetamide group. The presence of the oxalate counter-ion may cause slight shifts in the signals of nearby protons. |

| ¹³C NMR | Resonances for the aromatic carbons, aliphatic carbons of the piperidine and propyl groups, the carbonyl carbon of the amide, and the methylene carbon of the hydroxyacetamide. The carboxylate carbon of the oxalate would also be present. |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretching (alcohol and carboxylic acid), N-H stretching (amide), C=O stretching (amide and carboxylic acid), C-O stretching (ether and alcohol), and aromatic C-H and C=C stretching. |

| Mass Spectrometry (m/z) | The mass spectrum would be expected to show the molecular ion peak for the roxatidine free base. Fragmentation patterns would likely involve cleavage of the ether linkage, the amide bond, and fragmentation of the piperidine ring. |

Conclusion

This compound is a well-established histamine H2-receptor antagonist with a clear mechanism of action for reducing gastric acid secretion. Its chemical properties and structure are well-defined, and robust analytical methods exist for its quantification. Emerging research on its anti-inflammatory effects through the inhibition of NF-κB and p38 MAPK pathways suggests a broader therapeutic potential for this compound. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 1. Roxatidine acetate - Wikipedia [en.wikipedia.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C19H28N2O7 | CID 56845241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Roxatidine CAS#: 78273-80-0 [amp.chemicalbook.com]

- 6. Roxatidine | C17H26N2O3 | CID 91276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Video: Acid Suppressive Drugs for Peptic Ulcer Disease: Histamine H2-Receptor Antagonists [jove.com]

- 8. youtube.com [youtube.com]

- 9. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation [ouci.dntb.gov.ua]

- 11. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation [pubmed.ncbi.nlm.nih.gov]

- 12. Roxatidine inhibits fibrosis by inhibiting NF‑κB and MAPK signaling in macrophages sensing breast implant surface materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Roxatidine Hemioxalate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Roxatidine Hemioxalate. While specific, in-depth stability studies on the hemioxalate salt are not extensively available in public literature, this document synthesizes information from studies on its active metabolite, roxatidine, and its prodrug, roxatidine acetate, to provide a robust framework for handling and storage. This guide also outlines the requisite experimental protocols for conducting thorough stability assessments in line with regulatory expectations.

Introduction

Roxatidine, a potent and specific H2-receptor antagonist, is utilized in the management of gastric ulcers, Zollinger-Ellison syndrome, erosive esophagitis, and gastroesophageal reflux disease. It is often administered as its prodrug, roxatidine acetate, which is rapidly metabolized to the active form, roxatidine. The hemioxalate salt of roxatidine is a form used in pharmaceutical preparations. Ensuring the stability of the active pharmaceutical ingredient (API) is paramount to maintaining its efficacy, safety, and quality throughout its shelf life. This guide addresses the critical aspects of this compound's stability profile and provides best practices for its storage.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

| Property | Value |

| Chemical Name | 2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;oxalic acid |

| CAS Number | 110925-92-3 |

| Molecular Formula | C₁₉H₂₈N₂O₇ |

| Molecular Weight | 396.44 g/mol |

Stability Profile

Detailed quantitative stability data for this compound is limited. However, studies on roxatidine and its acetate prodrug provide valuable insights into its potential degradation pathways and stability under various conditions.

General Storage Recommendations

Based on available safety data sheets and general handling guidelines, the following storage conditions are recommended for this compound:

-

Temperature: Store in a cool and dry place.[1] Refrigeration may also be a suitable storage condition.

-

Humidity: Keep container tightly closed in a dry and well-ventilated place to protect from moisture.

-

Light: While specific photostability studies on the hemioxalate salt are not available, it is prudent to protect the substance from light.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Stability in Biological Matrices

A study on the stability of roxatidine in human plasma provides an indication of its stability in a biological environment. The findings are summarized below:

| Condition | Concentration | Stability |

| Ambient Temperature | 5 ng/mL and 500 ng/mL | Stable for at least 2 hours |

| Freeze-Thaw Cycles (3 cycles) | 5 ng/mL and 500 ng/mL | Stable |

| Long-Term Storage (-80°C) | 5 ng/mL and 500 ng/mL | Stable for at least 90 days |

Data adapted from a study on roxatidine in human plasma.[2]

Forced Degradation Studies (Inferred from Roxatidine Acetate)

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific data for this compound is lacking, a preformulation study on Roxatidine Acetate provides a likely indication of its degradation behavior under stress conditions.

| Stress Condition | Observation (for Roxatidine Acetate) |

| Acidic Hydrolysis | Degradation is expected. |

| Alkaline Hydrolysis | Degradation is expected. |

| Neutral Hydrolysis | The drug is suggested to be relatively stable in water. |

| Oxidative Degradation | Degradation is likely to occur. |

| Photodegradation | The drug may be susceptible to degradation upon exposure to light. |

These observations are based on studies of the prodrug, Roxatidine Acetate, and should be confirmed with specific studies on this compound.

Experimental Protocols

To ensure the quality and stability of this compound, the following experimental protocols are recommended.

Stability-Indicating HPLC Method Development

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound from its potential degradation products.

Example HPLC Method (adapted from roxatidine analysis): [2]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 7.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode.

-

Flow Rate: Approximately 1.0 mL/min

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a λmax of 276 nm has been used for roxatidine acetate).

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled (e.g., 25°C)

Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Studies

Forced degradation studies should be performed on this compound to identify potential degradation pathways and products.

-

Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100°C) for an extended period.

-

Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Samples should be analyzed at various time points to determine the rate and extent of degradation.

Formal Stability Studies

Formal stability studies should be conducted on at least three primary batches of the drug substance, packaged in a container that simulates the proposed storage and distribution packaging.

-

Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term and 0, 1, 2, 3, 6 months for accelerated). Parameters to be tested should include appearance, assay, and degradation products.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability studies of a drug substance like this compound.

Caption: Workflow for Stability Assessment of this compound.

Hypothetical Degradation Pathway

Based on the chemical structure of roxatidine, a potential primary degradation pathway could involve hydrolysis of the amide bond. The following diagram illustrates this hypothetical pathway. It is crucial to note that this is a theoretical representation and requires experimental confirmation through the identification of actual degradation products.

Caption: Hypothetical Hydrolytic Degradation of Roxatidine.

Conclusion

References

The Pharmacodynamics of Roxatidine Hemioxalate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxatidine, a specific and competitive histamine H2-receptor antagonist, has demonstrated significant efficacy in the inhibition of gastric acid secretion and the protection of the gastric mucosa in a variety of preclinical models. Following oral administration, roxatidine acetate is almost completely absorbed and rapidly metabolized to its active form, roxatidine.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of roxatidine in preclinical settings, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Pharmacodynamic Properties

Roxatidine's primary mechanism of action is the competitive antagonism of histamine H2 receptors on the basolateral membrane of gastric parietal cells. This action inhibits both basal and stimulated gastric acid secretion.[2] Furthermore, roxatidine exhibits cytoprotective effects that are independent of its antisecretory activity, including the stimulation of gastric mucus synthesis and potential anti-inflammatory actions.[3]

Data Presentation: Quantitative Efficacy of Roxatidine

The following tables summarize the key quantitative data from various preclinical and clinical studies, providing a comparative overview of roxatidine's potency.

| Parameter | Species/Model | Value | Reference Compound | Value | Source |

| Inhibition of Gastric Acid Secretion | |||||

| ED50 (Food-Stimulated) | Healthy Volunteers | 41 mg | - | - | [4] |

| Relative Potency (Histamine-Stimulated) | Rats | - | Roxatidine is 6.0 times less potent than Z-300 | - | [5] |

| Relative Potency (Carbachol-Stimulated) | Rats | - | Roxatidine is 37.0 times less potent than Z-300 | - | [5] |

| Relative Potency (Pentagastrin-Stimulated) | Rats | - | Roxatidine is 80.0 times less potent than Z-300 | - | [5] |

| Relative Potency (Histamine-Mediated) | Animal Models | 4 to 6 times more potent than Cimetidine | Cimetidine | - | [6] |

| Anti-Lesion Effects | |||||

| Relative Potency (HCl/Aspirin-Induced Lesions) | Rats | - | Roxatidine is 8.1 times less potent than Z-300 | - | [5] |

| Relative Potency (Mepirizole-Induced Duodenal Ulcers) | Rats | - | Roxatidine is 14.8 times less potent than Z-300 | - | [5] |

| Histamine H2 Receptor Affinity | |||||

| pA2 Value | Isolated Guinea Pig Atrium | 7.0 | Z-300 | 6.8 | [5] |

Signaling Pathways and Mechanisms of Action

Roxatidine's pharmacodynamics extend beyond simple H2-receptor antagonism. It has been shown to modulate inflammatory signaling pathways, which may contribute to its overall gastroprotective effects.

Histamine H2 Receptor Antagonism and Gastric Acid Secretion

The primary signaling pathway inhibited by roxatidine is the histamine-mediated activation of adenylyl cyclase in gastric parietal cells.

Caption: Roxatidine blocks histamine-induced gastric acid secretion.

Anti-Inflammatory Signaling Pathway

Roxatidine has been demonstrated to attenuate mast cell-mediated allergic inflammation by inhibiting the NF-κB and p38 MAPK signaling pathways.[1][7]

Caption: Roxatidine's anti-inflammatory mechanism of action.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to assess the cytoprotective effects of anti-ulcer agents.

References

- 1. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytoprotective action of roxatidine acetate HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of food-stimulated acid secretion (intragastric titration) by roxatidine acetate. Dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical studies on the use of roxatidine acetate for the treatment of peptic ulcer in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation [ouci.dntb.gov.ua]

The Effect of Roxatidine Hemioxalate on Gastric Mucin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxatidine hemioxalate, a histamine H2-receptor antagonist, exhibits a distinct and clinically significant effect on gastric mucosal defense, separate from its acid-suppressing properties. Unlike other H2-receptor antagonists such as famotidine, cimetidine, and ranitidine, roxatidine has been shown to stimulate both the synthesis and secretion of gastric mucin.[1][2] This technical guide provides an in-depth analysis of the mechanisms, experimental evidence, and methodologies related to the effects of roxatidine on gastric mucin synthesis. The information presented is intended to support further research and drug development in the field of gastric mucosal protection.

Introduction

The gastric mucosa is protected from the harsh acidic environment of the stomach by a layer of mucus, primarily composed of mucin glycoproteins. This protective barrier is a critical element in preventing gastric lesions and ulcers. While histamine H2-receptor antagonists are primarily known for their ability to inhibit gastric acid secretion, some compounds in this class possess additional cytoprotective properties. Roxatidine has emerged as a notable example, with studies demonstrating its unique ability to enhance the gastric mucus barrier.[1][3] This guide will explore the molecular pathways and experimental findings that elucidate this important characteristic of roxatidine.

Quantitative Data on Mucin Synthesis

The following tables summarize the key quantitative findings from studies investigating the effect of roxatidine on gastric mucin synthesis.

Table 1: Effect of Roxatidine on Mucin Biosynthesis in Rat Gastric Mucosa

| Treatment Group | Mucin Biosynthesis/Accumulation | Mucin Content (Surface Mucus Cell-derived) | Reference |

| Control | Baseline | Baseline | [1] |

| Roxatidine (100 mg/kg) | Maintained | Maintained | [1] |

| Famotidine (3 mg/kg) | Significantly Decreased | Reduced | [1] |

Table 2: Effect of Roxatidine on Mucin Secretion and Synthesis in Cultured Rabbit Gastric Mucosal Cells

| Treatment | Effect on Mucin Secretion & Synthesis | Time to Max Induction (Synthesis) | Time to Max Enhancement (Secretion) | Reference |

| Roxatidine | Dose-dependent increase | 4 hours | 8 hours | [2] |

| Cimetidine | No stimulation | N/A | N/A | [2] |

| Ranitidine | No stimulation | N/A | N/A | [2] |

| Famotidine | No stimulation | N/A | N/A | [2] |

Table 3: Role of Nitric Oxide in Roxatidine-Induced Mucin Synthesis

| Treatment | [3H]Glucosamine Incorporation into Mucin | Reference |

| Roxatidine | Stimulated | [4] |

| Roxatidine + NG-nitro-L-arginine (10⁻⁵ M) | Completely Blocked | [4] |

| Roxatidine + NG-nitro-L-arginine + L-arginine (5 x 10⁻³ M) | Inhibition Reversed | [4] |

Signaling Pathway

The stimulatory effect of roxatidine on gastric mucin synthesis is independent of its H2-receptor antagonist activity and is mediated by the nitric oxide (NO) signaling pathway.[4] The proposed pathway suggests that roxatidine acts on gastric mucosal cells, leading to an increase in NO production, which in turn stimulates the biosynthesis of mucin, particularly in the surface mucous cells of the gastric corpus.[4][5]

Caption: Proposed signaling pathway of roxatidine-induced gastric mucin synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the effect of roxatidine on gastric mucin synthesis.

In Vivo Animal Studies

-

Animal Model: Male Wistar rats.[1]

-

Drug Administration: Roxatidine (100 mg/kg) or famotidine (3 mg/kg) was administered orally by gavage once daily for 7 days.[1]

-

Measurement of Mucin Biosynthesis:

-

Following the treatment period, the gastric mucosa is excised.

-

Mucin biosynthesis is assessed by measuring the incorporation of a radiolabeled precursor, such as [3H]glucosamine, into the mucin glycoproteins.

-

The tissue is incubated with the radiolabel for a defined period (e.g., 5 hours).[4]

-

Mucin is then extracted and purified.

-

The radioactivity incorporated into the mucin fraction is measured using a scintillation counter to quantify the rate of synthesis.

-

-

Immunohistochemical Analysis of Mucin Content:

-

Gastric tissue samples are fixed in formalin and embedded in paraffin.

-

Tissue sections are stained with anti-mucin monoclonal antibodies.

-

The immunoreactivity is visualized using a suitable detection system (e.g., horseradish peroxidase) and analyzed microscopically to assess the content and localization of specific mucins (e.g., surface mucus cell-derived mucin).[1]

-

-

Periodic Acid-Schiff (PAS) Staining:

-

To assess the overall mucus content in the small intestine, rats are administered roxatidine orally.[6]

-

The small intestine is excised, fixed, and sectioned.[6]

-

Sections are stained with PAS, which stains glycoproteins, including mucins, a magenta color.[6]

-

The ratio of the PAS-positive area to the total mucosal area is analyzed to quantify changes in mucus content.[6]

-

In Vitro Cell Culture Studies

-

Cell Model: Cultured rabbit gastric mucosal cells or human gastric adenocarcinoma cell lines (e.g., MKN 28).[2][7]

-

Treatment: Cells are exposed to varying concentrations of roxatidine or other H2 antagonists for a specified duration (e.g., 8 hours).[2]

-

Measurement of Mucin Secretion and Synthesis:

-

The amounts of secreted and synthesized mucus are determined using the [3H]glucosamine labeling method.[2]

-

For secreted mucin, the radioactivity in the culture medium is measured.

-

For synthesized mucin, the radioactivity in the cell lysate is measured after purification of the mucin fraction.

-

-

Investigation of Signaling Pathways:

-

To investigate the involvement of specific pathways, inhibitors are added to the cell culture along with roxatidine.

-

For example, to test the role of nitric oxide, NG-nitro-L-arginine methyl ester (a nitric oxide synthase inhibitor) is used.[2][4]

-

To examine the involvement of prostaglandins, indomethacin (a cyclooxygenase inhibitor) is used.[2]

-

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for assessing the effect of roxatidine on gastric mucin synthesis in vitro.

Caption: In vitro experimental workflow for measuring mucin synthesis and secretion.

Conclusion

The available evidence strongly indicates that this compound possesses a unique pharmacological profile among H2-receptor antagonists, characterized by its ability to stimulate gastric mucin synthesis. This effect is mediated through a nitric oxide-dependent pathway and is independent of its H2-receptor blocking activity. For researchers and professionals in drug development, this dual action of acid suppression and mucus barrier enhancement positions roxatidine as a compound of significant interest for the treatment of peptic ulcer disease and other conditions requiring robust gastric mucosal protection. Further investigation into the precise molecular targets of roxatidine within gastric mucosal cells could unveil novel therapeutic strategies for a variety of gastrointestinal disorders.

References

- 1. Different effects of two types of H2-receptor antagonists, famotidine and roxatidine, on the mucus barrier of rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A histamine H2 receptor antagonist, roxatidine, stimulates mucus secretion and synthesis by cultured rabbit gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytoprotective action of roxatidine acetate HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural requirements for roxatidine in the stimulant effect of rat gastric mucin synthesis and the participation of nitric oxide in this mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulant effect of nitric oxide generator and roxatidine on mucin biosynthesis of rat gastric oxyntic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effect of roxatidine against indomethacin-induced small intestinal mucosal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histamine H2-receptor antagonists stimulate proliferation but not migration of human gastric mucosal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Roxatidine's Role in Angiogenesis and Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Roxatidine, a second-generation histamine H2 receptor antagonist, has demonstrated compelling anti-angiogenic and anti-tumor effects in preclinical studies. Primarily recognized for its role in reducing gastric acid secretion, emerging research has illuminated its potential in oncology, particularly in cancers where angiogenesis is a critical driver of tumor progression. This technical guide provides a comprehensive overview of the current understanding of roxatidine's mechanism of action in inhibiting angiogenesis and suppressing tumor growth, with a focus on its effects on key signaling pathways and molecular markers. Detailed experimental protocols and quantitative data from pivotal studies are presented to facilitate further research and development in this promising area.

Anti-Angiogenic and Anti-Tumor Efficacy of Roxatidine

Roxatidine has been shown to significantly impede the growth of cancer xenografts in animal models. This effect is largely attributed to its ability to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.

Quantitative Data on Roxatidine's In Vivo Efficacy

The following table summarizes the key quantitative findings from a study investigating the effects of roxatidine on the growth of Colon 38 cancer cells implanted in C57BL/6 mice.

| Parameter | Control Group | Roxatidine-Treated Group (300 mg/kg/day) | Percentage Change | Citation |

| Tumor Volume (mm³) on Day 26 | 1244.7 ± 209.5 | 540.1 ± 104.8 | -56.6% | [1] |

| Microvessel Density (counts/mm²) | 351 ± 27 | Significantly Decreased | Not Quantified | [1] |

| Serum VEGF Levels (pg/mL) | Significantly Increased vs. No Tumor | Significantly Decreased vs. Control | Not Quantified | [1] |

| Tumor Tissue VEGF Levels (pg/mg protein) | Elevated | Slightly Suppressed | Not Quantified | [1] |

Data presented as mean ± S.E.M.

Mechanism of Action: Inhibition of Key Signaling Pathways

Roxatidine exerts its anti-angiogenic and potential anti-cancer effects through the modulation of several key signaling pathways. As a histamine H2 receptor antagonist, its primary interaction point is the histamine H2 receptor (H2R), which is implicated in VEGF production. Furthermore, roxatidine has been shown to inhibit pro-inflammatory pathways that are also involved in tumorigenesis.

Inhibition of Histamine-Induced VEGF Production

Histamine, acting through H2 receptors, can stimulate the production of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. By blocking the H2 receptor, roxatidine disrupts this signaling cascade, leading to reduced VEGF expression and subsequent inhibition of angiogenesis.

Suppression of NF-κB and p38 MAPK Signaling

Roxatidine has also been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] These pathways are crucial in regulating the expression of various pro-inflammatory cytokines and are often constitutively active in cancer cells, promoting proliferation, survival, and angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of roxatidine's anti-angiogenic and anti-tumor effects.

In Vivo Tumor Growth Inhibition Assay

Objective: To evaluate the effect of roxatidine on the growth of colon cancer xenografts in a murine model.

Animal Model: C57BL/6 mice.

Cell Line: Syngeneic colon cancer cell line (Colon 38).

Protocol:

-

Cell Implantation: Subcutaneously implant 1 x 10^6 Colon 38 cells into the flank of C57BL/6 mice.

-

Drug Administration:

-

Begin oral administration of roxatidine (e.g., 300 mg/kg/day) or vehicle control.

-

Administer the drug daily for the duration of the study (e.g., 26-29 days).

-

-

Tumor Volume Measurement:

-

Measure tumor dimensions (length and width) with calipers every few days.

-

Calculate tumor volume using the formula: (width)^2 x length / 2.

-

-

Endpoint Analysis:

-

At the end of the study, sacrifice the mice and excise the tumors.

-

Measure the final tumor volume and weight.

-

Collect blood samples for serum analysis (e.g., VEGF levels).

-

Process tumor tissue for histological and molecular analysis.

-

Immunohistochemical Analysis of Microvessel Density

Objective: To quantify the extent of angiogenesis in tumor tissues.

Protocol:

-

Tissue Preparation:

-

Fix excised tumor tissues in 10% neutral buffered formalin.

-

Embed the fixed tissues in paraffin and section them at 4-5 µm thickness.

-

-

Immunostaining:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).

-

Block endogenous peroxidase activity.

-

Incubate the sections with a primary antibody against an endothelial cell marker (e.g., anti-CD31).

-

Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the signal using a suitable chromogen (e.g., DAB).

-

Counterstain with hematoxylin.

-

-

Quantification:

-

Examine the stained sections under a microscope.

-

Identify areas of highest vascularization ("hot spots").

-

Count the number of microvessels within a defined area (e.g., per mm²).

-

Measurement of VEGF Levels (ELISA)

Objective: To quantify the concentration of Vascular Endothelial Growth Factor in serum and tumor tissue lysates.

Protocol:

-

Sample Preparation:

-

Serum: Collect whole blood, allow it to clot, and centrifuge to separate the serum.

-

Tumor Tissue Lysate: Homogenize excised tumor tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.

-

-

ELISA Procedure:

-

Use a commercially available mouse VEGF ELISA kit.

-

Coat a 96-well plate with a capture antibody specific for mouse VEGF.

-

Add standards, controls, and samples (serum or tissue lysate) to the wells.

-

Incubate to allow VEGF to bind to the capture antibody.

-

Wash the plate to remove unbound substances.

-

Add a biotinylated detection antibody that binds to a different epitope on VEGF.

-

Add streptavidin-HRP conjugate.

-

Add a substrate solution (e.g., TMB) to develop the color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the VEGF standards.

-

Calculate the concentration of VEGF in the samples by interpolating their absorbance values from the standard curve.

-

In Vitro Cell Growth Assay (MTT Assay)

Objective: To assess the direct cytotoxic effect of roxatidine on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., Colon 38) in a 96-well plate at a predetermined density.

-

Drug Treatment: After allowing the cells to adhere, treat them with various concentrations of roxatidine or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion and Future Directions

The available evidence strongly suggests that roxatidine possesses significant anti-angiogenic and anti-tumor properties, primarily mediated through the inhibition of the histamine H2 receptor-VEGF axis and the suppression of pro-inflammatory signaling pathways such as NF-κB and p38 MAPK. The quantitative data from preclinical models demonstrates a notable reduction in tumor growth and microvessel density.

For drug development professionals, these findings present a compelling case for the repurposing of roxatidine as a potential adjunct therapy in cancer treatment. Further research is warranted to:

-

Elucidate the full spectrum of roxatidine's molecular targets and its effects on other angiogenic factors.

-

Evaluate the efficacy of roxatidine in combination with standard chemotherapeutic agents and other targeted therapies.

-

Conduct well-designed clinical trials to assess the safety and efficacy of roxatidine in cancer patients.

The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and scientists seeking to build upon these foundational studies and further explore the therapeutic potential of roxatidine in oncology.

References

- 1. Roxatidine attenuates mast cell-mediated allergic inflammation via inhibition of NF-κB and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Roxatidine inhibits fibrosis by inhibiting NF‑κB and MAPK signaling in macrophages sensing breast implant surface materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-stage discovery research involving Roxatidine Hemioxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational early-stage discovery research surrounding Roxatidine, a potent and selective histamine H2-receptor antagonist. While later clinical development and marketing have largely focused on the acetate salt, Roxatidine Acetate, this document will focus on the core molecule, Roxatidine, and its pharmacological profile that underpinned its development. The hemioxalate salt is a specific formulation of the active roxatidine moiety.

Core Discovery: Mechanism of Action

Roxatidine was identified as a competitive antagonist of the histamine H2-receptor.[1][2] Its primary mechanism of action involves blocking the binding of histamine to H2-receptors on the parietal cells of the stomach.[1] This action directly inhibits the production and secretion of gastric acid.[1] The discovery phase would have involved screening and identifying compounds with high affinity and selectivity for the H2-receptor.

The antagonistic action of Roxatidine disrupts the signaling cascade that leads to gastric acid secretion. By competitively inhibiting histamine binding, it reduces the activity of adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This, in turn, downregulates the proton pump (H+/K+ ATPase) activity, which is the final step in acid secretion.

Signaling Pathway for H2-Receptor Antagonism

Caption: H2-Receptor Antagonism by Roxatidine.

Pharmacological Profile

Early preclinical studies established Roxatidine as a more potent inhibitor of gastric acid secretion compared to earlier H2-receptor antagonists like cimetidine.[3] In animal models, roxatidine was found to be 4 to 6 times more potent than cimetidine.[3]

Pharmacokinetics

Roxatidine acetate is almost completely absorbed orally (greater than 95%) and is rapidly metabolized to its active form, roxatidine.[4][5] The parent compound, roxatidine acetate, is generally not detectable in plasma or urine.[4] The pharmacokinetic properties of roxatidine were found to be consistent across different doses and formulations.[6]

| Parameter | Value | Reference |

| Oral Bioavailability | > 95% | [4][5] |

| Time to Peak Plasma Concentration (tmax) | 1 hour (powder capsule), 3 hours (granulated capsule) | [4] |

| Plasma Terminal Half-life | ~6 hours (granulated capsule) | [4] |

| Excretion | 55-60% recovered in urine as roxatidine | [4] |

| Protein Binding | 5-7% | [1] |

Pharmacodynamics

Studies in healthy volunteers demonstrated that roxatidine acetate is an effective gastric antisecretory agent, potentially up to twice as potent as ranitidine.[7] A 150 mg dose of roxatidine acetate was shown to be optimal for suppressing gastric acid secretion, with a duration of effect of approximately 12 hours.[2][8]

Anti-inflammatory Effects and Associated Signaling Pathways

Beyond its effects on gastric acid, early research also indicated that roxatidine possesses anti-inflammatory properties.[9][10] Studies in cell lines and animal models have shown that roxatidine can suppress inflammatory responses.[10][11]

This anti-inflammatory activity is mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways.[9][10][11] Roxatidine has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9][10]

Experimental Workflow for Investigating Anti-inflammatory Effects

Caption: Experimental Workflow for Anti-inflammatory Studies.

NF-κB and p38 MAPK Inhibition Pathway

Caption: Roxatidine's Inhibition of Inflammatory Pathways.

Experimental Protocols

Detailed experimental protocols for the initial discovery of Roxatidine are not extensively available in the public domain. However, based on the published research, the following methodologies would have been central to its early-stage evaluation.

Histamine H2-Receptor Binding Assay (Hypothetical Protocol)

-

Objective: To determine the binding affinity of Roxatidine to the histamine H2-receptor.

-

Methodology:

-

Membrane Preparation: Isolation of cell membranes expressing the H2-receptor from a suitable cell line (e.g., CHO or HEK293 cells transfected with the human H2-receptor) or from guinea pig gastric mucosa.

-

Radioligand Binding: Incubation of the membrane preparation with a radiolabeled H2-receptor antagonist (e.g., [3H]-Tiotidine) in the presence of varying concentrations of Roxatidine.

-

Separation: Separation of bound and free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantification of the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculation of the inhibition constant (Ki) for Roxatidine by analyzing the competition binding data using non-linear regression.

-

Gastric Acid Secretion in a Perfused Rat Stomach Model (Hypothetical Protocol)

-

Objective: To evaluate the in vivo efficacy of Roxatidine in inhibiting gastric acid secretion.

-

Methodology:

-

Animal Preparation: Anesthetized rats are surgically prepared for gastric perfusion.

-

Perfusion: The stomach is continuously perfused with saline, and the perfusate is collected at regular intervals.

-

Stimulation: Gastric acid secretion is stimulated by intravenous infusion of a secretagogue (e.g., histamine).

-

Drug Administration: Roxatidine is administered intravenously or intraduodenally at various doses.

-

Analysis: The acid concentration in the collected perfusate is determined by titration with a standard base (e.g., NaOH).

-

Data Analysis: The inhibitory effect of Roxatidine on stimulated gastric acid secretion is quantified.

-

Conclusion

The early-stage discovery research of Roxatidine identified it as a potent and selective histamine H2-receptor antagonist with a favorable pharmacokinetic profile. Its primary mechanism of action, the inhibition of gastric acid secretion, established its therapeutic potential for acid-related gastrointestinal disorders. Furthermore, subsequent research has unveiled its anti-inflammatory properties, mediated through the inhibition of the NF-κB and p38 MAPK signaling pathways, suggesting broader therapeutic applications. The development of different salt forms, such as the hemioxalate, represents formulation strategies to optimize the drug's physicochemical properties for clinical use.

References

- 1. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Roxatidine acetate - Wikipedia [en.wikipedia.org]

- 3. Clinical studies on the use of roxatidine acetate for the treatment of peptic ulcer in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of roxatidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic characteristics of roxatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacodynamics and pharmacokinetics of multiple doses of the new H2-receptor antagonist, roxatidine acetate, in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. New Potential of Roxatidine Acetate Hydrochloride on Atopic Dermatitis Mouse Model, Human Keratinocytes, and Human Skin Equivalent Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Roxatidine Hemioxalate in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxatidine, a potent and specific histamine H2-receptor antagonist, is primarily known for its therapeutic use in treating peptic ulcers and other gastrointestinal disorders by inhibiting gastric acid secretion.[1] Beyond its systemic effects, Roxatidine has demonstrated direct cellular effects in vitro, making it a valuable tool for cell culture studies in areas such as cell proliferation, inflammation, and signaling. Roxatidine acetate, a common prodrug, is rapidly converted to its active metabolite, Roxatidine, in vitro and in vivo.[2][3] These application notes provide detailed protocols and summarize the known effects of Roxatidine on various cell lines, with a focus on its pro-proliferative and anti-inflammatory properties. While most of the available literature pertains to Roxatidine and its acetate form, the information is applicable to studies involving Roxatidine Hemioxalate, as the active moiety is Roxatidine.

Data Presentation

The following tables summarize the observed effects of Roxatidine in various cell culture models. Please note: The quantitative data presented here is illustrative and based on qualitative descriptions from the cited literature, such as "dose-dependent increases/decreases," as precise numerical values were not consistently available in the referenced abstracts.

Table 1: Effect of Roxatidine on Cell Proliferation

| Cell Line | Assay | Roxatidine Concentration | Observed Effect | Reference(s) |

| MKN 28 (Human Gastric Adenocarcinoma) | [3H] Thymidine Incorporation | 10⁻⁸ M - 10⁻⁵ M | Dose-dependent increase in proliferation | [4] |

| MKN 28 (Human Gastric Adenocarcinoma) | Cell Count | 10⁻⁸ M - 10⁻⁵ M | Dose-dependent increase in cell number | [4] |

Table 2: Anti-inflammatory Effects of Roxatidine

| Cell Line | Inflammatory Stimulus | Measured Parameter | Roxatidine Concentration (µM) | Observed Effect | Reference(s) |

| HMC-1 (Human Mast Cell) | PMA + Calcium Ionophore | TNF-α Production | 6.25 - 25 | Dose-dependent decrease | [5] |

| HMC-1 (Human Mast Cell) | PMA + Calcium Ionophore | IL-6 Production | 6.25 - 25 | Dose-dependent decrease | [5] |

| HMC-1 (Human Mast Cell) | PMA + Calcium Ionophore | IL-1β Production | 6.25 - 25 | Dose-dependent decrease | [5] |

| RAW 264.7 (Murine Macrophage) | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | Not specified | Inhibition | [6] |

| RAW 264.7 (Murine Macrophage) | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) Production | Not specified | Inhibition | [6] |

Signaling Pathways

Roxatidine exerts its cellular effects through distinct signaling pathways. As a histamine H2-receptor antagonist, its primary mode of action is blocking the downstream signaling cascades initiated by histamine binding to the H2 receptor.

Pro-proliferative Signaling Pathway in Gastric Mucosal Cells

In gastric mucosal cells, such as the MKN 28 cell line, Roxatidine has been observed to stimulate proliferation. While the complete pathway is still under investigation and has been referred to as an "unknown regulatory pathway," evidence suggests a mechanism independent of its H2-receptor antagonism. Activation of the H2 receptor by histamine has been shown to stimulate cell proliferation through a Protein Kinase C (PKC) dependent mechanism, leading to the transcription of the early response gene c-fos.[1][7] It is hypothesized that Roxatidine may paradoxically activate a similar or alternative pro-proliferative pathway in these specific cell types.

Figure 1: Postulated pro-proliferative signaling pathway of H2 receptor activation.

Anti-inflammatory Signaling Pathway

Roxatidine has demonstrated significant anti-inflammatory effects by inhibiting key inflammatory signaling cascades. In cell lines such as HMC-1 and RAW 264.7, Roxatidine has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[2][4][6] This leads to a reduction in the production of pro-inflammatory cytokines and mediators.

Figure 2: Anti-inflammatory signaling pathways inhibited by Roxatidine.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in a suitable solvent, such as sterile dimethyl sulfoxide (DMSO) or sterile water. Ensure complete dissolution by vortexing.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.

Cell Culture and Treatment

The following are generalized protocols. Optimal conditions, including cell seeding density, drug concentration, and incubation time, should be determined empirically for each cell line and experimental setup.

Figure 3: General experimental workflow for cell culture studies with Roxatidine.

Protocol 1: Cell Proliferation Assay ([3H] Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Materials:

-

Cells of interest (e.g., MKN 28)

-

Complete cell culture medium

-

This compound stock solution

-

[3H] Thymidine (1 mCi/mL)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Trichloroacetic acid (TCA), 10% (w/v), ice-cold

-

Ethanol, 95%, ice-cold

-

Sodium hydroxide (NaOH), 0.1 N

-

Scintillation cocktail

-

96-well cell culture plates

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the Roxatidine-containing medium or vehicle control to the respective wells. Incubate for the desired treatment period (e.g., 24-72 hours).

-

[3H] Thymidine Labeling: Add 1 µCi of [3H] Thymidine to each well. Incubate for an additional 4-18 hours.

-

Cell Harvesting:

-

Terminate the assay by aspirating the medium.

-

Wash the cells twice with 200 µL of ice-cold PBS.

-

Fix the cells by adding 100 µL of ice-cold 10% TCA to each well and incubate for 30 minutes at 4°C.

-

Aspirate the TCA and wash the wells twice with 200 µL of ice-cold 95% ethanol.

-

Allow the plates to air dry completely.

-

-

Lysis and Scintillation Counting:

-

Add 100 µL of 0.1 N NaOH to each well to solubilize the DNA.

-

Transfer the contents of each well to a scintillation vial.

-

Add 4 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis: Express the results as a percentage or fold change relative to the vehicle-treated control.

Protocol 2: Western Blot for NF-κB Activation

This protocol details the detection of key proteins in the NF-κB signaling pathway, such as phosphorylated p65 (p-p65) and IκBα, to assess pathway activation.

Materials:

-

Cells of interest (e.g., HMC-1)

-

Complete cell culture medium

-

This compound stock solution

-

Inflammatory stimulus (e.g., PMA and Ionomycin, or LPS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add the inflammatory stimulus (e.g., PMA at 50 ng/mL and Ionomycin at 1 µM) and incubate for a short period (e.g., 15-60 minutes) to induce NF-κB activation.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-